N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
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Overview
Description
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentanecarboxamide core linked to a 1,3,4-oxadiazole ring, which is further substituted with a phenoxymethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the cyclopentanecarboxamide moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The phenoxymethyl group can be introduced via nucleophilic substitution reactions using appropriate phenoxy-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenoxy-containing reagents, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the oxadiazole ring, while reduction may lead to the formation of reduced amide derivatives .
Scientific Research Applications
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The oxadiazole ring and phenoxymethyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxamide: Shares the cyclopentanecarboxamide core but lacks the oxadiazole and phenoxymethyl groups.
Phenoxymethylpenicillin: Contains the phenoxymethyl group but has a different core structure.
Uniqueness
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide is unique due to the combination of the cyclopentanecarboxamide core with the 1,3,4-oxadiazole ring and phenoxymethyl group. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(11-6-4-5-7-11)16-15-18-17-13(21-15)10-20-12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIOWIXAZGIFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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